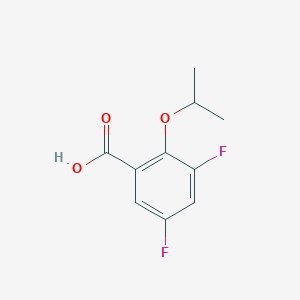

3,5-Difluoro-2-isopropoxybenzoic acid

説明

3,5-Difluoro-2-isopropoxybenzoic acid (CAS: 1344109-54-1) is a fluorinated benzoic acid derivative with an isopropoxy substituent at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its electron-withdrawing fluorine atoms and sterically bulky isopropoxy group. The fluorine atoms enhance metabolic stability and binding affinity in target molecules, while the isopropoxy group influences solubility and reactivity.

Note: A discrepancy exists in the nomenclature of this compound. 4-position). This analysis assumes the structure provided in the question (2-isopropoxy) unless otherwise stated.

特性

分子式 |

C10H10F2O3 |

|---|---|

分子量 |

216.18 g/mol |

IUPAC名 |

3,5-difluoro-2-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14) |

InChIキー |

IIILYMKJPBUVCZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(C=C(C=C1F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-2-isopropoxybenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process typically includes the use of boronic acids or esters, palladium catalysts, and appropriate solvents under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

3,5-Difluoro-2-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.

Major Products

The major products formed from these reactions include substituted benzoic acids, reduced benzoic acid derivatives, and esters of 3,5-Difluoro-2-isopropoxybenzoic acid.

科学的研究の応用

3,5-Difluoro-2-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the development of fluorinated compounds for biological studies.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,5-Difluoro-2-isopropoxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, while the isopropoxy group influences its solubility and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Physicochemical Properties

The following table compares key properties of 3,5-difluoro-2-isopropoxybenzoic acid with analogous compounds:

*Estimated based on substituent effects: Fluorine lowers pKa (electron-withdrawing), while isopropoxy (electron-donating) slightly counteracts this effect.

Key Observations:

- Acidity : Fluorine atoms decrease pKa relative to unsubstituted benzoic acid (pKa ~4.2). The isopropoxy group at the 2-position reduces acidity compared to 3,5-difluorobenzoic acid.

- Solubility : The isopropoxy group enhances lipophilicity, reducing aqueous solubility compared to caffeic acid (hydrophilic due to hydroxyl groups).

- Steric Effects : The bulky isopropoxy group may hinder reactions at the 2-position, unlike smaller substituents in 3,5-difluorobenzoic acid.

生物活性

3,5-Difluoro-2-isopropoxybenzoic acid (DFIBA) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DFIBA is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzoic acid ring, along with an isopropoxy group at the 2 position. The molecular formula is , and its structure can be represented as follows:

Research has indicated that DFIBA exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : DFIBA has been shown to inhibit certain kinases, including DYRK1A, which plays a role in various neuroinflammatory conditions. Inhibiting DYRK1A can potentially reduce inflammation and improve neuronal survival in models of neurodegenerative diseases .

- Modulation of Signal Transduction Pathways : The compound has been linked to modulation of pathways such as NF-κB, which is crucial in inflammatory responses. By inhibiting DYRK1A, DFIBA can suppress the TLR4/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines .

In Vitro Studies

In vitro studies have demonstrated that DFIBA possesses significant anti-inflammatory properties. For instance, it was found to reduce microglial activation and neuronal damage in LPS-induced neuroinflammatory models. The compound's ability to modulate cytokine levels suggests its potential use in treating conditions like Parkinson's disease (PD) where neuroinflammation is a contributing factor .

In Vivo Studies

Animal studies have supported the findings from in vitro experiments. DFIBA administration led to reduced neuroinflammation and improved cognitive function in mouse models of PD. The pharmacokinetic data indicated that DFIBA had favorable oral bioavailability and tissue distribution, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroinflammation in PD Models

In a recent study involving LPS-induced neuroinflammation in mice, DFIBA was administered at varying doses. The results indicated a dose-dependent reduction in microglial activation and inflammatory cytokine production. This suggests that DFIBA could serve as a therapeutic agent for managing neuroinflammatory responses associated with PD .

Case Study 2: Oral Bioavailability Assessment

Another study assessed the pharmacokinetics of DFIBA following oral administration. Results showed that DFIBA achieved a high plasma concentration with significant tissue distribution, particularly in the brain. This supports its potential application in treating central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。